

Solubility profile of 1-Bromo-4-octylbenzene in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-4-octylbenzene**

Cat. No.: **B1266205**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **1-Bromo-4-octylbenzene**

This guide provides a comprehensive analysis of the solubility characteristics of **1-bromo-4-octylbenzene** (CAS 51554-93-9), a key intermediate in the synthesis of materials such as liquid crystals and specialty surfactants.^[1] Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical experimental protocols to offer a robust understanding of the compound's behavior in common organic solvents.

Introduction to **1-Bromo-4-octylbenzene**

1-Bromo-4-octylbenzene is an organobromine compound featuring a benzene ring substituted with a bromine atom and a linear eight-carbon alkyl chain. At standard conditions, it is a colorless to light yellow, clear liquid.^[2] The molecule's structure is fundamentally amphipathic, though heavily weighted towards non-polarity. The long octyl chain imparts significant lipophilic (oil-loving) character, while the bromobenzene moiety introduces a degree of polarity and specific intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions). This dual nature dictates its solubility profile.

Key Physicochemical Properties:

- Molecular Formula: C₁₄H₂₁Br^[3]
- Molecular Weight: 269.22 g/mol ^{[3][4]}

- Appearance: Colorless to Light yellow clear liquid
- Density: ~1.13 g/mL[3][5]
- Boiling Point: 125 °C at 1 mmHg, ~313.7 °C at 760 mmHg[3]
- Refractive Index: ~1.51-1.52[5]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The structure of **1-bromo-4-octylbenzene**—a large nonpolar alkyl tail attached to a moderately polar aromatic head—allows us to predict its solubility across a spectrum of common laboratory solvents.

- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The dominant feature of **1-bromo-4-octylbenzene** is its C_8H_{17} alkyl chain. This long hydrocarbon tail makes the molecule overwhelmingly nonpolar. Therefore, it is expected to be highly soluble, likely miscible, in nonpolar solvents. The primary intermolecular forces at play (London dispersion forces) are similar between the solute and these solvents, leading to favorable mixing.
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding. The bromobenzene portion of the molecule contributes some polarity, which allows for favorable dipole-dipole interactions with solvents like acetone and DCM. While the nonpolar tail is less compatible, the overall molecule is expected to exhibit good to excellent solubility in this class of solvents. THF and DCM, in particular, are excellent "grease-cutter" solvents that can accommodate both nonpolar and moderately polar moieties.
- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. **1-bromo-4-octylbenzene** cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to disrupt the strong hydrogen-bonding network of solvents like water or even methanol to accommodate the large, nonpolar molecule is energetically unfavorable. Consequently, **1-bromo-4-**

octylbenzene is expected to be virtually insoluble in water and sparingly soluble at best in lower-chain alcohols like methanol and ethanol. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), solubility will likely improve due to the increasing nonpolar character of the solvent itself.

Experimental Protocol for Solubility Determination

To empirically validate the theoretical profile, a systematic solubility test should be performed. The following protocol is a robust, self-validating method for qualitative and semi-quantitative assessment.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the solubility of **1-bromo-4-octylbenzene** in a panel of representative organic solvents at ambient temperature.

Materials:

- **1-Bromo-4-octylbenzene** (solute)
- Solvent Panel: Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Ethanol, Methanol, Deionized Water
- Small test tubes (e.g., 13x100 mm) or vials
- Graduated pipettes or micropipettes
- Vortex mixer
- Safety glasses, gloves, and lab coat

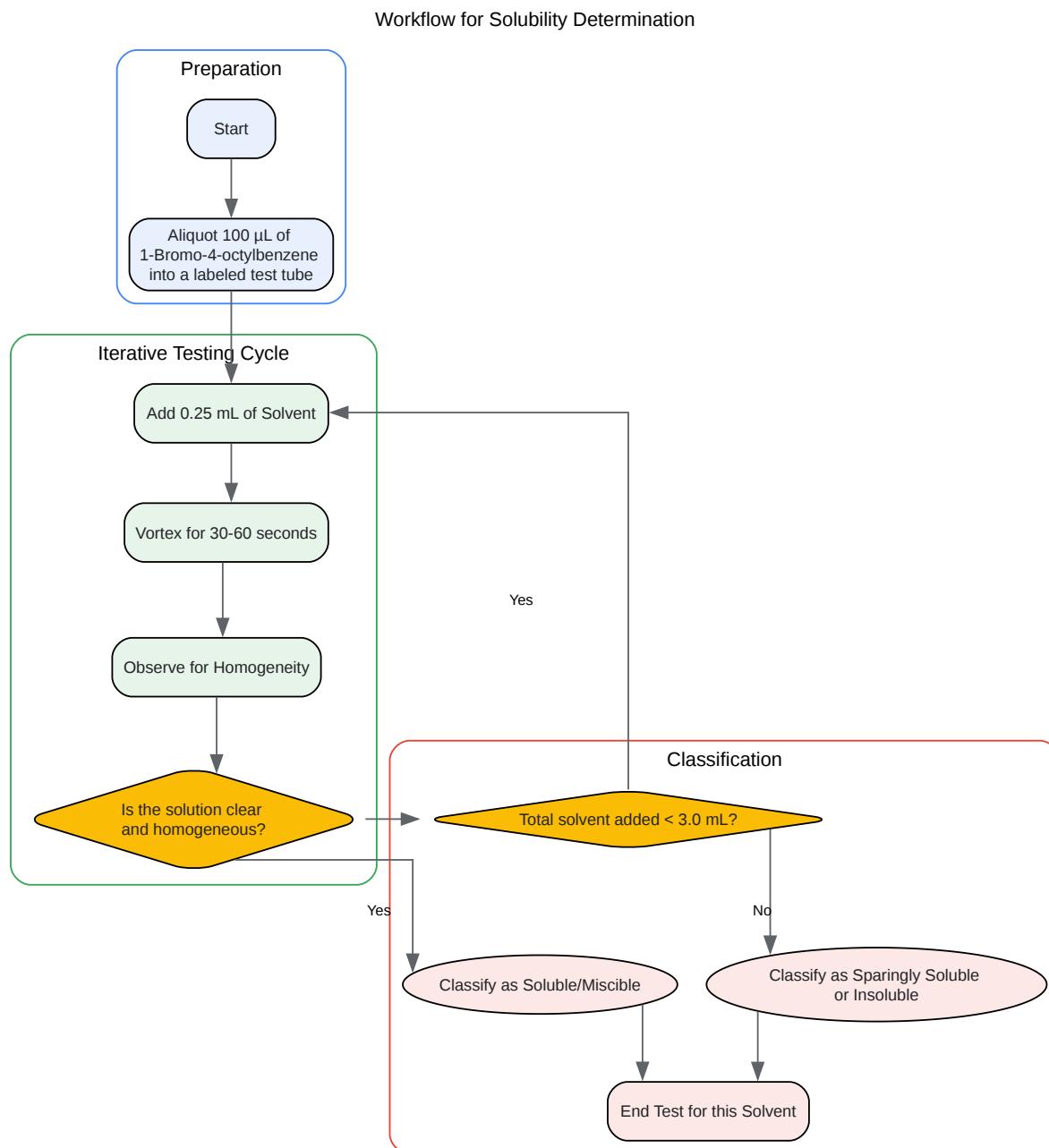
Procedure:

- Sample Preparation: In a series of eight labeled test tubes, add a precise volume of **1-bromo-4-octylbenzene** (e.g., 100 μ L) to each.
- Initial Solvent Addition: To the first test tube (e.g., containing Hexane), add the solvent in small, measured portions (e.g., 0.25 mL).

- Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[8]
- Observation: Allow the mixture to stand for 1-2 minutes and observe closely. Look for a single, clear, homogeneous phase (soluble/miscible) or the presence of two distinct layers, cloudiness (turbidity), or undissolved droplets (insoluble/immiscible).[8]
- Incremental Solvent Addition: Continue adding the solvent in 0.25 mL increments, vortexing and observing after each addition, up to a total volume of 3.0 mL. This incremental approach helps identify the point of saturation for sparingly soluble compounds.
- Classification: Record the results based on the total amount of solvent required to dissolve the solute. A common classification scheme is:
 - Miscible/Very Soluble: Dissolves completely in the first few portions.
 - Soluble: Dissolves completely by the end of the additions.
 - Sparingly Soluble: Some dissolution occurs, but the solute does not completely dissolve.
 - Insoluble: No visible sign of dissolution.
- Repeat for All Solvents: Repeat steps 2-6 for each solvent in the panel. Perform all tests in duplicate to ensure reproducibility.[9]

Safety Precautions:

- Handle **1-bromo-4-octylbenzene** in a well-ventilated area or chemical fume hood.
- The compound is a combustible liquid; keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- In case of skin contact, wash immediately with plenty of water.


Predicted Solubility Data Summary

The following table summarizes the expected solubility of **1-bromo-4-octylbenzene** based on the theoretical principles outlined above. This table should be populated with empirical data from the protocol described in Section 3.

Solvent Class	Solvent	Predicted Solubility	Rationale
Nonpolar	Hexane	Miscible	Strong London dispersion forces compatibility.
Toluene	Miscible	Aromatic ring interaction and nonpolar character.	
Polar Aprotic	Dichloromethane (DCM)	Miscible	Effective at dissolving large, moderately polar molecules.
Tetrahydrofuran (THF)	Miscible	Balances polarity and ability to solvate nonpolar chains.	
Acetone	Soluble	Good polarity match, but less effective with long alkyl chains.	
Polar Protic	Ethanol	Sparingly Soluble	Some nonpolar character, but H-bonding network is dominant.
Methanol	Sparingly Soluble / Insoluble	Strong H-bonding network resists disruption.	
Water	Insoluble	Highly unfavorable energetics due to hydrophobic effect.	

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **1-bromo-4-octylbenzene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-n-octylbenzene [myskinrecipes.com]
- 2. 1-Bromo-4-n-octylbenzene | 51554-93-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 51554-93-9 1-Bromo-4-n-octylbenzene 1-Bromo-4-n-octylbenzene - CAS Database [chemnet.com]
- 4. 1-Bromo-4-n-octylbenzene, 97% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Solubility profile of 1-Bromo-4-n-octylbenzene in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266205#solubility-profile-of-1-bromo-4-n-octylbenzene-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com